AZ'6421

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C52H65F3N6O7S |

|---|---|

Peso molecular |

975.2 g/mol |

Nombre IUPAC |

(2S,4R)-1-[(2S)-2-[[2-[3-[3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenoxy]propoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H65F3N6O7S/c1-31-22-38-37-12-8-9-13-41(37)58-45(38)46(61(31)29-52(6,7)55)44-39(53)24-36(25-40(44)54)68-21-11-19-66-18-10-20-67-28-43(63)59-48(51(3,4)5)50(65)60-27-35(62)23-42(60)49(64)56-26-33-14-16-34(17-15-33)47-32(2)57-30-69-47/h8-9,12-17,24-25,30-31,35,42,46,48,58,62H,10-11,18-23,26-29H2,1-7H3,(H,56,64)(H,59,63)/t31-,35-,42+,46-,48-/m1/s1 |

Clave InChI |

PMXVLCRRMGVGJX-DXALMRNBSA-N |

SMILES isomérico |

C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCCOCCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |

SMILES canónico |

CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)OCCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC7=CC=CC=C27 |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of AZ'6421: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AZ'6421 is a potent and selective degrader of Estrogen Receptor Alpha (ERα), operating through a sophisticated mechanism known as Proteolysis Targeting Chimera (PROTAC). This guide provides a detailed exploration of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development purposes.

Introduction to this compound: A PROTAC Approach

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate ERα, a key driver in the majority of breast cancers. Unlike traditional inhibitors that merely block the function of a target protein, this compound actively triggers its degradation. This is achieved by simultaneously binding to ERα and an E3 ubiquitin ligase, thereby bringing them into close proximity.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The mechanism of action of this compound can be dissected into several key steps:

-

Ternary Complex Formation: this compound, composed of a ligand for ERα derived from the selective estrogen receptor degrader (SERD) AZD9496, a flexible linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, first binds to both ERα and VHL, forming a ternary complex.

-

Ubiquitination: The formation of this complex brings the E3 ligase in close proximity to ERα, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of ERα.

-

Proteasomal Degradation: The polyubiquitinated ERα is then recognized by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades ERα into small peptides.

-

Recycling of this compound: After inducing the degradation of an ERα molecule, this compound is released and can act catalytically to degrade multiple ERα proteins.

This process of induced degradation leads to a profound and sustained depletion of cellular ERα levels, resulting in the inhibition of ER signaling and subsequent anti-proliferative effects in ER-positive breast cancer cells.[1][2][3]

Quantitative Efficacy and Potency

The in vitro activity of this compound has been characterized across various breast cancer cell lines. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| ERα Binding IC50 | MCF-7 | 0.6 nM | [1] |

| ERα Degradation IC50 | MCF-7 | 0.4 nM | [1] |

| Cell Growth Inhibition IC50 | MCF-7 | 0.5 nM | [2] |

| Cell Growth Inhibition IC50 | CAMA-1 | 0.2 nM | [2] |

Table 1: In vitro potency of this compound in ER+ breast cancer cell lines.

| Cell Line | Treatment | ERα Degradation (%) | Reference |

| MCF-7 | 100 nM this compound (48h) | >95% | [4] |

| CAMA-1 | 100 nM this compound (48h) | >95% | [4] |

| BT474 | 100 nM this compound (48h) | >95% | [1] |

Table 2: Efficacy of ERα degradation by this compound in various ER+ breast cancer cell lines.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.

Western Blotting for ERα Degradation

-

Objective: To quantify the reduction in ERα protein levels following treatment with this compound.

-

Methodology:

-

ER+ breast cancer cells (e.g., MCF-7, CAMA-1) are seeded and allowed to adhere.

-

Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).

-

To confirm proteasome-dependent degradation, a subset of cells can be pre-treated with a proteasome inhibitor (e.g., MG132) before adding this compound.[2][3]

-

To confirm VHL-dependent degradation, a subset of cells can be pre-treated with a VHL ligand to compete with this compound binding.[2][3]

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for ERα and a loading control (e.g., vinculin or GAPDH).

-

A secondary antibody conjugated to a detectable marker is used for visualization.

-

Band intensities are quantified to determine the relative decrease in ERα levels.

-

Cell Proliferation Assay

-

Objective: To assess the impact of this compound-mediated ERα degradation on the growth of cancer cells.

-

Methodology:

-

Cells are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of this compound for an extended period (e.g., 6 days).

-

Cell viability is measured using a fluorescent dye that stains dead cells (e.g., Sytox Green) or a metabolic assay (e.g., MTS or AlamarBlue).[5]

-

The IC50 value, representing the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

-

Quantitative PCR (qPCR) for ER-Regulated Gene Expression

-

Objective: To determine if the degradation of ERα by this compound leads to a downstream reduction in the transcription of ER-regulated genes.

-

Methodology:

-

MCF-7 or CAMA-1 cells are stimulated with estradiol to induce the expression of ER target genes.

-

Cells are co-treated with this compound, a vehicle control, or other ER modulators (e.g., fulvestrant, AZD9833).[4]

-

After a 24-hour incubation, total RNA is extracted and reverse-transcribed into cDNA.

-

qPCR is performed using primers for known ER-regulated genes (e.g., PGR, GREB1, TFF1).

-

The relative change in gene expression is calculated after normalization to a housekeeping gene.

-

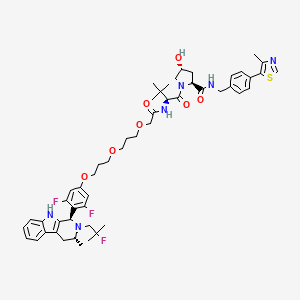

Visualizing the Mechanism and Workflows

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

References

AZ'6421: A Technical Guide to a Selective Estrogen Receptor Alpha Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ'6421 is a potent and selective estrogen receptor alpha (ERα) degrader that operates through a proteolysis-targeting chimera (PROTAC) mechanism. By hijacking the cell's natural protein disposal machinery, this compound offers a promising strategy for the treatment of ER-positive breast cancers. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its characterization. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the comprehensive knowledge required to understand, evaluate, and potentially utilize this compound in a research setting.

Introduction to this compound

This compound is a heterobifunctional molecule designed to specifically target ERα for degradation. It consists of a ligand that binds to ERα, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This approach of targeted protein degradation offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby potentially overcoming resistance mechanisms associated with receptor mutations or overexpression.

Initial studies have demonstrated that this compound is a potent degrader of ERα in various breast cancer cell lines, leading to the inhibition of ER-regulated gene transcription and subsequent reduction in cell growth. However, in vivo studies have revealed challenges related to the metabolic instability of the PROTAC linker, which can lead to the generation of metabolites that compete with the parent compound for ERα binding, thereby reducing its degradation efficacy. This highlights the critical importance of optimizing linker stability in the design of PROTACs for in vivo applications.

Mechanism of Action

This compound functions as a PROTAC to induce the degradation of ERα. The key steps in its mechanism of action are as follows:

-

Binding to ERα and VHL: this compound simultaneously binds to the ERα protein and the VHL E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination of ERα: The formation of this complex brings the E3 ligase in close proximity to ERα, facilitating the transfer of ubiquitin molecules to the ERα protein.

-

Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein degradation.

-

Recycling of this compound: After inducing the degradation of an ERα molecule, this compound is released and can engage with another ERα and E3 ligase, allowing for multiple rounds of degradation.

This catalytic mode of action allows for the degradation of multiple ERα proteins by a single molecule of this compound.

Figure 1: Mechanism of action of this compound as a PROTAC for ERα degradation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| ERα Binding IC50 | MCF-7 | 0.6 nM | [1] |

| ERα Degradation DC50 | MCF-7 | 0.4 nM | [1] |

| Cell Growth Inhibition IC50 | MCF-7 | 0.5 nM | [2] |

| Cell Growth Inhibition IC50 | CAMA-1 | 0.2 nM | [2] |

| ERα Degradation (Dmax) | Multiple Cell Lines | >80% at 100 nM | [2] |

| ERα Half-life (in presence of 1µM this compound) | MCF-7 | 0.5 ± 0.9 hours | [2] |

| ERα Half-life (DMSO control) | MCF-7 | 2.9 ± 0.2 hours | [2] |

Table 2: In Vivo Data for this compound

| Parameter | Model | Value | Reference |

| In Vivo Clearance (Mouse) | Mouse | 22 mL/min/kg | [2] |

| Relative Bioavailability (EF3 Formulation, 100 mg/kg) | Mouse | 28% | [2] |

| Relative Bioavailability (EF5 Formulation, 100 mg/kg) | Mouse | 33% | [2] |

| ERα Degradation in PDX model (30 mg/kg) | CTC174 PDX | ~70% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay determines the binding affinity of a test compound to ERα by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Rat uterine cytosol (source of ERα)

-

[3H]-17β-estradiol (radiolabeled ligand)

-

Test compound (this compound)

-

Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Preparation of Reagents:

-

Prepare TEDG buffer and store at 4°C. Add dithiothreitol just before use.

-

Prepare a stock solution of [3H]-17β-estradiol in ethanol.

-

Prepare serial dilutions of the test compound (this compound) in the appropriate solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In microcentrifuge tubes, combine rat uterine cytosol (providing 50-100 µg of protein per tube), a fixed concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a 100-fold excess of unlabeled 17β-estradiol.

-

Bring the total assay volume to 0.5 mL with TEDG buffer.

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each tube to bind the receptor-ligand complexes.

-

Incubate on ice for 15-20 minutes with intermittent vortexing.

-

Centrifuge the tubes at low speed (e.g., 1000 x g) for 5 minutes at 4°C.

-

Carefully aspirate and discard the supernatant containing the unbound ligand.

-

Wash the HAP pellet with cold TEDG buffer and centrifuge again. Repeat the wash step twice more.

-

-

Quantification:

-

After the final wash, add scintillation fluid to each tube.

-

Vortex thoroughly and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

-

Western Blotting for ERα Degradation

This technique is used to quantify the amount of ERα protein in cells following treatment with a degrader.

Materials:

-

Breast cancer cell lines (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against ERα

-

Primary antibody against a loading control (e.g., β-actin, GAPDH, or Vinculin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Seed breast cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours).

-

Include a vehicle control (e.g., DMSO) and a positive control for degradation (e.g., fulvestrant).

-

To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding this compound.

-

-

Protein Extraction and Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ERα overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with the primary antibody for the loading control.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the ERα band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of ERα degradation relative to the vehicle control.

-

Plot the percentage of ERα remaining against the log concentration of this compound to determine the DC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, CAMA-1)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

-

Allow the cells to attach and grow for 24 hours.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 6 days).

-

-

MTT Incubation:

-

Add 10-20 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or shaking.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells) from all readings.

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathways and Experimental Workflows

Estrogen Receptor Alpha (ERα) Signaling Pathway

ERα is a transcription factor that, upon binding to its ligand estradiol, translocates to the nucleus and regulates the expression of genes involved in cell proliferation, survival, and differentiation.

Figure 2: Simplified estrogen receptor alpha (ERα) signaling pathway.

Experimental Workflow for Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a selective estrogen receptor degrader like this compound.

Figure 3: Experimental workflow for the evaluation of a SERD/PROTAC like this compound.

Conclusion

This compound represents a significant advancement in the development of selective estrogen receptor alpha degraders. Its potent in vitro activity underscores the promise of the PROTAC approach for targeting ERα in breast cancer. However, the observed disconnect between its in vitro and in vivo efficacy due to metabolic instability highlights a critical challenge in the development of orally bioavailable PROTACs. Future research and development efforts will likely focus on optimizing the linker chemistry to enhance metabolic stability, thereby improving the in vivo performance of this and similar molecules. This technical guide provides a solid foundation for researchers to understand the properties of this compound and to design further experiments to explore its therapeutic potential.

References

AZ'6421: A VHL-Recruiting PROTAC for Targeted Estrogen Receptor Alpha Degradation in ER+ Breast Cancer

This technical guide provides an in-depth overview of AZ'6421, a novel Proteolysis Targeting Chimera (PROTAC), and its role in the preclinical research of Estrogen Receptor Positive (ER+) breast cancer. This compound is designed to specifically target and induce the degradation of Estrogen Receptor Alpha (ERα), a key driver of tumor growth in this breast cancer subtype. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its evaluation.

Core Mechanism of Action: Targeted Protein Degradation

This compound functions as a bifunctional molecule, simultaneously binding to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of ERα, marking it for degradation by the proteasome. This targeted protein degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire receptor protein, thereby preventing both its signaling and non-signaling functions. The molecule was developed from the AZD9496 core, with the addition of a linker and a VHL-binding moiety.[1][2]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inducing ERα degradation and inhibiting downstream signaling.

Quantitative In Vitro Efficacy

This compound has demonstrated potent and efficient degradation of ERα and inhibition of cell growth in multiple ER+ breast cancer cell lines.

Table 1: In Vitro Degradation and Growth Inhibition

| Parameter | MCF7 Cells | CAMA1 Cells | Reference |

| IC50 (Growth Inhibition) | 0.5 nM | 0.2 nM | [1] |

| DC50 (Degradation) | 0.3 nM | Not Reported | [1] |

| Dmax (Maximal Degradation) | 99% | Not Reported | [1] |

Experimental Protocols

The following sections detail the methodologies for key experiments performed to characterize this compound.

Cell Culture

-

Cell Lines: MCF7 and CAMA1 human breast cancer cell lines were utilized.[1]

-

Culture Conditions: Cells were maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For experiments involving estradiol stimulation, cells were serum-starved for 24 hours prior to treatment.[1]

Western Blotting for ERα Degradation

This protocol was used to assess the dose-dependent degradation of ERα protein levels following treatment with this compound.

-

Treatment: MCF7 cells were treated with a range of this compound concentrations for 24 hours.[1]

-

Lysis and Quantification: Cells were lysed, and total protein concentration was determined using a standard protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against ERα and a loading control (e.g., vinculin). Subsequently, membranes were incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Protein bands were visualized using a chemiluminescent substrate.

-

Analysis: Band intensities were quantified using densitometry software, and ERα levels were normalized to the loading control.

To confirm the PROTAC mechanism, similar experiments were conducted with pre-treatment of a proteasome inhibitor (MG132) or a VHL ligand, which were shown to attenuate this compound-induced ERα degradation.[1][3]

Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol was employed to measure the effect of this compound on the transcription of ER-regulated genes.[1]

-

Treatment: MCF7 and CAMA1 cells were serum-starved and then stimulated with 0.1 nM estradiol in the presence of 100 nM this compound, fulvestrant, or AZD9833 for 24 hours.[1]

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells and reverse-transcribed into cDNA.

-

qPCR: Real-time quantitative PCR was performed using primers specific for ER-regulated genes (e.g., PGR).

-

Analysis: Gene expression levels were normalized to a housekeeping gene, and the fold change in expression was calculated relative to a control group. This compound was shown to effectively suppress the expression of a range of ER-regulated genes.[1]

Cell Growth Inhibition Assay

This assay determined the concentration of this compound required to inhibit cell proliferation by 50% (IC50).

-

Cell Seeding: MCF7 and CAMA1 cells were seeded in 96-well plates.

-

Treatment: Cells were treated with increasing concentrations of this compound for 6 days.[1]

-

Viability Measurement: Cell viability was assessed using a fluorescent dye (e.g., Sytox Green) that stains dead cells.

-

Data Analysis: The percentage of cell growth inhibition was calculated for each concentration, and the IC50 value was determined by non-linear regression analysis.[1]

In Vivo Studies and Pharmacodynamics

This compound was evaluated in a patient-derived xenograft (PDX) model (CTC174) in female NSG mice.[1]

-

Dosing: Mice with established tumors were dosed with this compound once or twice daily.[1]

-

Pharmacodynamic Analysis: Tumor tissues were harvested to assess ERα protein levels by immunoblotting and progesterone receptor (PGR) mRNA levels by qPCR.[1]

-

Efficacy: Tumor growth was monitored over time. A 100 mg/kg twice-daily dose of this compound resulted in 86% tumor growth inhibition.[1]

However, in vivo studies revealed a disconnect from the in vitro data, with ERα degradation plateauing at around 70%. This was attributed to the metabolic instability of the PROTAC linker, leading to the generation of metabolites that compete with this compound for ERα binding.[2][4][5]

Conclusion

This compound is a potent, VHL-recruiting PROTAC that effectively induces the degradation of ERα in ER+ breast cancer cell lines, leading to the inhibition of ER signaling and cell proliferation. While it demonstrates significant anti-tumor activity in preclinical in vivo models, its efficacy is limited by metabolic instability. These findings underscore the critical importance of optimizing linker stability in the design of PROTAC-based therapeutics to ensure maximal in vivo efficacy. Further research into metabolically stable iterations of ERα-targeting PROTACs holds promise for the treatment of ER+ breast cancer.

References

The Discovery and Development of AZ'6421: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ'6421 is a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) designed to selectively degrade the estrogen receptor alpha (ERα), a key driver in ER-positive breast cancer. This technical guide details the discovery, mechanism of action, and developmental journey of this compound. It provides a comprehensive overview of the preclinical data, highlighting both its significant in vitro efficacy and the subsequent challenges encountered in vivo that led to a critical understanding of PROTAC metabolism. This document serves as a resource for researchers in oncology and drug development, offering detailed experimental protocols and structured data to facilitate further investigation and application of targeted protein degradation technologies.

Introduction

Estrogen receptor-positive (ER+) breast cancer remains the most prevalent subtype of the disease.[1] Endocrine therapies that target the ER signaling pathway are the cornerstone of treatment.[1] However, resistance to these therapies, often driven by mutations in the ESR1 gene, presents a significant clinical challenge.[2] Selective Estrogen Receptor Degraders (SERDs) like fulvestrant have demonstrated efficacy but are administered via intramuscular injection, which can be painful for the patient.[1] The development of orally bioavailable SERDs and novel degradation agents is therefore a high priority.

PROTACs represent a novel therapeutic modality that induces the degradation of target proteins via the ubiquitin-proteasome system.[3] These bifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4] this compound was developed by AstraZeneca as an oral PROTAC to degrade ERα, offering a potential new treatment paradigm for ER+ breast cancer.[1]

Discovery and Design of this compound

The development of this compound originated from the structure of AZD9496, a first-generation SERD.[5] The core of AZD9496 was modified by replacing the acrylic acid with ether-linked polyethylene glycol (PEG) chains connected to the Von Hippel-Lindau (VHL) E3 ligase binding group, (S,R,S)-AHPC.[5] A series of compounds with varying PEG linker lengths were synthesized and evaluated for their ability to degrade ERα.[5]

Compound 3 , with a three-unit PEG linker, initially demonstrated the highest degradation potency (DC50 of 0.3 nM) and efficiency (Dmax of 99%).[5][6] However, it suffered from high hepatic clearance.[6] Further optimization led to the identification of This compound (also referred to as compound 5 in the primary literature), which maintained potent ERα degradation while exhibiting improved metabolic stability in mouse liver microsomes and hepatocytes.[5][6]

Mechanism of Action

This compound functions as a classic PROTAC, inducing the formation of a ternary complex between ERα and the VHL E3 ligase.[5][6] This proximity facilitates the ubiquitination of ERα by the E3 ligase, marking it for degradation by the 26S proteasome.[5] This mechanism was confirmed through a series of experiments:

-

Proteasome Inhibition: Pre-treatment of cells with the proteasome inhibitor MG132 attenuated ERα degradation by this compound, confirming the involvement of the proteasome.[5]

-

VHL Ligand Competition: Competition with an excess of a VHL ligand (acetylated-(S,R,S)-AHPC) partially rescued ERα from degradation, demonstrating the necessity of VHL engagement.[5]

-

VHL Knockout: CRISPR-Cas9 mediated knockout of the VHL gene in MCF-7 cells partially reduced this compound-induced ERα degradation.[5]

The degradation of ERα by this compound leads to the downregulation of ER-regulated gene expression, ultimately inhibiting the growth of ER+ breast cancer cells.[5]

Signaling Pathway Diagram

References

- 1. AZ6421 | ER PROTAC | Probechem Biochemicals [probechem.com]

- 2. Discovery of an orally active VHL-recruiting PROTAC that achieves robust HMGCR degradation and potent hypolipidemic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tissue distribution and retention drives efficacy of rapidly clearing VHL-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

AZ'6421: A Technical Guide to a Novel ERα PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα). As a bifunctional molecule, it operates by simultaneously binding to ERα and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to target ERα for destruction. This mechanism presents a promising therapeutic strategy for ER-positive (ER+) breast cancers and other malignancies driven by estrogen signaling. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule designed with three key components: a ligand that binds to ERα, a linker moiety, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Chemical Structure:

-

CAS Number: 2361115-35-5[1]

A visual representation of the chemical structure of this compound is available in scientific literature[2].

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its drug-like characteristics, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Chromatographic LogD (chromLogD) | 6.6 | [3] |

| Experimental Polar Surface Area (ePSA) | 98 Ų | [3] |

| Topological Polar Surface Area (TPSA) | 158 Ų | [3] |

| Mouse Liver Microsomal Stability | 22 µL/min/mg protein | [4] |

| Mouse Hepatocyte Stability | 9 µL/min/x10⁶ cells | [4] |

| Mouse in vivo Clearance | 22 mL/min/kg | [4] |

Mechanism of Action: The PROTAC Approach

This compound functions as a PROTAC, a novel therapeutic modality that induces the degradation of target proteins. The mechanism involves the formation of a ternary complex between this compound, the target protein (ERα), and an E3 ubiquitin ligase (VHL). This proximity, induced by this compound, leads to the ubiquitination of ERα, marking it for degradation by the proteasome.

The signaling pathway illustrating the mechanism of action of this compound is depicted below:

Caption: Mechanism of action of this compound as an ERα PROTAC degrader.

In Vitro Efficacy

This compound has demonstrated potent and effective degradation of ERα in multiple in vitro models, leading to the inhibition of ER-regulated gene transcription and cancer cell growth.

ERα Binding and Degradation:

In MCF-7 breast cancer cells, this compound exhibits strong binding to ERα and induces its degradation with high potency.

| Parameter | Cell Line | Value (IC₅₀) | Reference |

| ER Binding | MCF-7 | 0.6 nM | [1] |

| ER Degradation | MCF-7 | 0.4 nM | [1] |

Anti-proliferative Activity:

Consistent with its ability to degrade ERα and inhibit ER signaling, this compound potently inhibits the growth of ER+ breast cancer cell lines.

| Cell Line | IC₅₀ | Reference |

| MCF-7 | 0.5 nM | [3] |

| CAMA-1 | 0.2 nM | [3] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound, based on published literature[2][3][4][5].

Cell Culture:

-

MCF-7 and CAMA-1 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for ERα Degradation:

The following workflow was used to assess the degradation of ERα following treatment with this compound.

Caption: Experimental workflow for Western blot analysis of ERα degradation.

Cell Proliferation Assay:

-

Cells were seeded in 96-well plates and allowed to adhere.

-

Cells were then treated with a range of concentrations of this compound for a specified period (e.g., 6 days).

-

Cell viability was assessed using a suitable assay, such as the Sytox Green assay, which measures the number of dead cells.

-

IC₅₀ values were calculated from the dose-response curves.

ERα Binding Assay:

-

A competition binding assay was utilized to determine the affinity of this compound for ERα.

-

This typically involves incubating a source of ERα with a radiolabeled estrogen ligand and varying concentrations of the competitor compound (this compound).

-

The displacement of the radiolabeled ligand is measured to determine the binding affinity (IC₅₀).

In Vivo Studies and Metabolic Considerations

While this compound demonstrates potent in vitro activity, in vivo studies have revealed a disconnect between its in vitro and in vivo efficacy. This has been attributed to its metabolism, where a metabolite can compete with this compound for binding to ERα, thereby reducing its degradation efficiency in vivo.[5] These findings highlight the critical importance of understanding the metabolic fate of PROTAC molecules during drug development.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that exemplifies the potential of PROTAC technology to target and degrade disease-causing proteins. Its high in vitro potency in degrading ERα and inhibiting the growth of ER+ cancer cells underscores its potential. However, the observed in vitro/in vivo disconnect due to metabolism provides a crucial lesson for the development of future PROTAC degraders, emphasizing the need for thorough metabolic profiling and optimization for in vivo stability and efficacy. Further research and development of metabolically stable analogs of this compound may pave the way for a new class of effective treatments for ER+ breast cancer.

References

AZ'6421: A Technical Guide to Estrogen Receptor Alpha Targeting, Binding, and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein binding and selectivity of AZ'6421, a potent and selective Estrogen Receptor Alpha (ERα) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) that has demonstrated significant anti-tumor effects in preclinical models of breast cancer. This document details its mechanism of action, binding affinities, and the experimental protocols used to characterize this molecule.

Core Mechanism of Action

This compound functions as a heterobifunctional molecule, simultaneously binding to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the poly-ubiquitination of ERα, marking it for degradation by the proteasome.[1][3] This targeted protein degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, thereby potentially overcoming resistance mechanisms associated with receptor mutations.[4] The molecule was designed based on the AZD9496 core, a known selective estrogen receptor degrader (SERD), with a linker attached to a VHL-binding ligand.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency in binding, degradation, and cellular growth inhibition.

| Parameter | Cell Line | Value | Reference |

| ERα Binding IC₅₀ | MCF-7 | 0.6 nM | [6] |

| ERα Degradation IC₅₀ | MCF-7 | 0.4 nM | [6] |

Table 1: Binding and Degradation Potency of this compound

| Cell Line | IC₅₀ | Reference |

| MCF-7 | 0.5 nM | [1] |

| CAMA-1 | 0.2 nM | [1] |

Table 2: Cell Growth Inhibition by this compound

| Parameter | Value | Reference |

| DC₅₀ (Degradation Concentration 50%) | 0.3 nM | [1] |

| Dₘₐₓ (Maximum Degradation) | 99% | [1] |

| ERα Half-life (in presence of 1 µM this compound) | 0.5 ± 0.9 hours | [1] |

| ERα Half-life (DMSO control) | 2.9 ± 0.2 hours | [1] |

Table 3: Degradation Efficiency and Kinetics of this compound in MCF-7 Cells

Signaling Pathway and Mechanism of Action

The signaling pathway of this compound involves the hijacking of the cellular ubiquitin-proteasome system to induce the degradation of ERα.

Caption: Mechanism of action of this compound as an ERα PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize this compound.

ERα Degradation Assay (Western Blot)

This protocol is used to determine the extent of ERα degradation in cells treated with this compound.

Caption: Workflow for determining ERα degradation by Western Blot.

Protocol Steps:

-

Cell Culture: MCF-7 cells are cultured in appropriate media and conditions.

-

Treatment: Cells are treated with a range of concentrations of this compound or DMSO (vehicle control) for 24 hours.[1]

-

Cell Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Membrane Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for ERα. A loading control antibody (e.g., anti-vinculin or anti-GAPDH) is also used to ensure equal protein loading.[1]

-

Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by detection using a chemiluminescent substrate.

-

Analysis: The intensity of the protein bands is quantified, and the ERα signal is normalized to the loading control.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cell lines.

Protocol Steps:

-

Cell Seeding: MCF-7 or CAMA-1 cells are seeded in 96-well plates at an appropriate density.

-

Treatment: After allowing the cells to adhere, they are treated with a serial dilution of this compound for 6 days.[7]

-

Quantification of Cell Viability: Cell proliferation is assessed using a viability reagent (e.g., Sytox Green, CellTiter-Glo).[8]

-

Data Analysis: The results are normalized to vehicle-treated cells, and IC₅₀ values are calculated using non-linear regression analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is used to determine the effect of this compound on the half-life of the ERα protein.

Caption: Workflow for SILAC-based protein turnover analysis.

Protocol Steps:

-

Cell Labeling: MCF-7 cells are cultured for several passages in media containing a "heavy" isotope-labeled amino acid (e.g., ¹³C₆ L-arginine) to ensure complete incorporation into the proteome.[1]

-

Chase Period: The "heavy" media is replaced with "light" media (containing the normal amino acid) supplemented with either DMSO, 1 µM this compound, or a comparator compound like fulvestrant.[1]

-

Sample Collection: Cells are collected at various time points after the media switch.[1]

-

Protein Extraction and Analysis: Proteins are extracted, digested into peptides, and analyzed by mass spectrometry.[1]

-

Data Analysis: The ratio of heavy to light ERα peptides is quantified over time to determine the rate of protein degradation and calculate the protein half-life.[1]

Target Selectivity

This compound is designed for selective degradation of ERα. Its selectivity is derived from the ERα-binding moiety, which is based on the selective estrogen receptor degrader AZD9496.[1] While comprehensive selectivity screening data against a broad panel of kinases or other protein families is not detailed in the provided search results, the mechanism of action inherently confers a degree of selectivity. The requirement for simultaneous binding to both ERα and VHL for efficient degradation minimizes off-target effects that might be associated with non-specific binding to other cellular proteins. The potent, nanomolar degradation of ERα in multiple ER-positive cell lines further supports its targeted activity.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. oxfordglobal.com [oxfordglobal.com]

- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinician's guide to targeted estrogen receptor degradation using PROTAC in patients with estrogen receptor-positive metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. - Ask this paper | Bohrium [bohrium.com]

AZ'6421: A Technical Guide to its Therapeutic Potential as an ERα Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα), a key driver in the majority of breast cancers. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its characterization. The information presented is intended to facilitate further research and development of this compound and similar targeted protein degraders for therapeutic applications in oncology.

Introduction

Estrogen Receptor Alpha (ERα) is a well-validated therapeutic target for the treatment of ER-positive (ER+) breast cancer.[1][2] Traditional therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), aim to inhibit ERα signaling. However, the emergence of resistance mechanisms necessitates the development of novel therapeutic strategies. PROTACs represent a promising approach by hijacking the cell's natural protein disposal system to eliminate target proteins. This compound is a bifunctional molecule that links an ERα-binding moiety to a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of ERα.[1][2][3] This guide delves into the preclinical evaluation of this compound, highlighting its potential and the challenges associated with its development.

Mechanism of Action

This compound operates through a PROTAC-mediated mechanism to induce the degradation of ERα. The molecule simultaneously binds to ERα and the VHL E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα. Poly-ubiquitinated ERα is then recognized and degraded by the proteasome, leading to a reduction in total ERα levels and subsequent inhibition of ERα-dependent signaling pathways that drive tumor growth.[1][2][4]

Quantitative Data Summary

The preclinical activity of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| ERα Binding IC50 | MCF-7 | 0.6 nM | [3] |

| ERα Degradation IC50 | MCF-7 | 0.4 nM | [3] |

| Cell Growth Inhibition IC50 | MCF-7 | 0.5 nM | [1] |

| Cell Growth Inhibition IC50 | CAMA-1 | 0.2 nM | [1] |

| ERα Degradation | Multiple ER+ cell lines | >80% at 100 nM | [1] |

| ERα Half-life (DMSO) | MCF-7 | 2.9 ± 0.2 hours | [1] |

| ERα Half-life (1 µM this compound) | MCF-7 | 0.5 ± 0.9 hours | [1] |

Table 2: In Vivo Activity of this compound

| Parameter | Model | Dose | Result | Reference |

| ERα Degradation | CTC174 PDX | 30 mg/kg | ~70% degradation | [1] |

| ERα Degradation | CTC174 PDX | 100 mg/kg | Homogenous reduction | [1] |

Table 3: Pharmacokinetic and Metabolic Parameters of this compound

| Parameter | Species | Value | Reference |

| Metabolic Stability (Mouse Liver Microsomes) | Mouse | 22 µL/min/mg protein | [1] |

| Metabolic Stability (Mouse Hepatocytes) | Mouse | 9 µL/min/x10^6 cells | [1] |

| In Vivo Clearance | Mouse | 22 mL/min/kg | [1] |

| Oral Exposure (AUC at 1 mg/kg) | Mouse | 0.02 µM.h | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide an overview of the key experimental protocols used in the evaluation of this compound.

Cell Culture

MCF-7 and CAMA-1 breast cancer cell lines were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for ERα Degradation

-

Cell Treatment: Plate cells and treat with varying concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Denature protein lysates in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-vinculin) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Proliferation Assay

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density.

-

Treatment: After 24 hours, treat cells with a serial dilution of this compound.

-

Incubation: Incubate the plates for 6 days.

-

Quantification: Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet and measuring absorbance.

-

Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Quantitative Real-Time PCR (qPCR) for ER-Regulated Gene Expression

-

Cell Treatment and RNA Extraction: Treat cells with this compound, fulvestrant, or vehicle in the presence of estradiol for 24 hours. Extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for ER-regulated genes (e.g., PGR, GREB1, TFF1).

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., ACTB) and calculate the fold change in expression relative to the vehicle-treated control.

In Vitro-In Vivo Disconnect and Metabolic Liabilities

A significant challenge identified in the preclinical development of this compound is the disconnect between its potent in vitro activity and its suboptimal in vivo efficacy.[1][2] While this compound effectively degrades ERα in cell culture, it achieves only partial degradation in a patient-derived xenograft (PDX) model, even at high doses.[1] This discrepancy has been attributed to the metabolic instability of the PROTAC linker, which leads to the formation of a metabolite that retains high affinity for ERα but lacks the VHL-binding moiety.[1][2] This metabolite acts as a competitive antagonist, occupying the ERα binding site and preventing the full PROTAC molecule from inducing degradation.[1][2]

Therapeutic Applications and Future Directions

The primary therapeutic application for this compound and similar ERα-targeting PROTACs is in the treatment of ER+ breast cancer, including cases that have developed resistance to existing endocrine therapies. The ability to effectively eliminate the ERα protein offers a distinct advantage over therapies that merely block its function. However, the experience with this compound underscores the critical importance of optimizing the metabolic stability of PROTAC molecules to ensure their in vivo efficacy.

Future research should focus on:

-

Linker Optimization: Designing next-generation PROTACs with more metabolically stable linkers to prevent the formation of competitive metabolites.

-

Combination Therapies: Investigating the synergistic potential of ERα degraders with other targeted agents, such as CDK4/6 inhibitors.

-

Resistance Mechanisms: Elucidating potential mechanisms of resistance to ERα PROTACs to inform the development of subsequent lines of therapy.

Conclusion

This compound is a valuable research tool and a pioneering example of an orally bioavailable ERα PROTAC. While its clinical development has been hampered by metabolic instability, the lessons learned from its preclinical evaluation provide crucial insights for the design of future targeted protein degraders. The data and protocols presented in this guide are intended to serve as a resource for the scientific community to build upon this knowledge and advance the development of novel and effective therapies for ER+ breast cancer.

References

An In-depth Technical Guide to the Interaction of AZ'6421 with the VHL E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of AZ'6421, a Proteolysis Targeting Chimera (PROTAC), and its functional interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This compound is designed to hijack the VHL E3 ligase complex to induce the targeted degradation of the Estrogen Receptor alpha (ERα), a key driver in certain types of breast cancer.

Executive Summary

This compound is a heterobifunctional molecule that serves as a potent degrader of ERα. It achieves this by simultaneously binding to ERα and the VHL E3 ligase, thereby forming a ternary complex. This proximity, induced by this compound, leads to the polyubiquitination of ERα by the VHL E3 ligase complex and its subsequent degradation by the proteasome. This technical guide will delve into the mechanism of action, provide quantitative data on its efficacy, and detail the experimental protocols used to characterize this interaction.

Mechanism of Action: Hijacking the VHL E3 Ligase

The primary mechanism of this compound involves the recruitment of the VHL E3 ligase to the neosubstrate, ERα. The VHL E3 ligase complex is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of intracellular proteins. In its natural context, the VHL complex targets the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation under normoxic conditions.

This compound is composed of three key moieties: a ligand that binds to ERα, a linker, and a ligand that binds to the VHL E3 ligase. This tripartite structure facilitates the formation of a ternary complex between ERα, this compound, and VHL. Once this complex is formed, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules to lysine residues on the surface of ERα. This polyubiquitination marks ERα for recognition and degradation by the 26S proteasome.

The degradation of ERα by this compound has been shown to be dependent on both the proteasome and the presence of VHL. Inhibition of the proteasome with agents like MG132 rescues ERα from degradation in the presence of this compound. Furthermore, knockout of the VHL gene significantly diminishes the ERα degradation activity of this compound.[1]

References

Methodological & Application

Application Notes and Protocols for AZ'6421 in MCF-7 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to target and degrade Estrogen Receptor Alpha (ERα).[1] As a bifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] This mechanism of action makes this compound a valuable tool for studying the consequences of ERα loss in ER-positive breast cancer models, such as the MCF-7 cell line, and a potential therapeutic agent for ER-dependent malignancies.[1][2] These application notes provide detailed protocols for the use of this compound in MCF-7 cells, covering key experiments to assess its efficacy and mechanism of action.

Mechanism of Action: ERα Degradation via PROTAC Pathway

This compound functions by forming a ternary complex between ERα and the VHL E3 ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the 26S proteasome. The degradation of ERα leads to the downregulation of ER-regulated gene transcription and subsequent inhibition of cell proliferation in ERα-dependent cancer cells.[2][3]

References

Application Notes and Protocols: AZ'6421 Treatment of CAMA-I and BT474 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects and mechanism of action of AZ'6421, a potent and selective estrogen receptor alpha (ERα) degrader, in the context of two human breast cancer cell lines: CAMA-I and BT474. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's therapeutic potential.

Introduction

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of ERα.[1] As a bifunctional molecule, it binds to both ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[2][3] This mechanism of action makes it a promising therapeutic agent for ER-positive breast cancers. This document outlines its effects on the CAMA-I and BT474 cell lines, both of which are models for ER-positive breast cancer.

Data Presentation

The following tables summarize the quantitative data available for the effects of this compound on CAMA-I and other relevant cell lines.

Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

| Cell Line | Parameter | Value | Reference |

| CAMA-I | Growth Inhibition IC50 | 0.2 nM | [2] |

| MCF-7 | Growth Inhibition IC50 | 0.5 nM | [2] |

| MCF-7 | ERα Degradation DC50 | 0.3 nM | [2] |

| MCF-7 | ERα Degradation Dmax | 99% | [2] |

Table 2: ERα Degradation in a Panel of ER+ Cell Lines Treated with 100 nM this compound

| Cell Line | ERα Protein Abundance (% of Vehicle) | Reference |

| Panel of ER+ breast and endometrial cancer cell lines (including BT474) | < 20% | [2] |

Note: Specific growth inhibition IC50 and ERα degradation DC50/Dmax values for BT474 cells were not explicitly available in the reviewed literature. However, the data confirms significant ERα degradation in a panel of cells including BT474.

Signaling Pathway and Mechanism of Action

This compound operates through a PROTAC-mediated protein degradation pathway. The diagram below illustrates the mechanism by which this compound induces the degradation of ERα.

Caption: Mechanism of this compound-induced ERα degradation.

Experimental Workflows

The following diagrams illustrate the general workflows for key experiments used to characterize the effects of this compound.

Western Blotting Workflow

Caption: General workflow for Western Blot analysis of ERα levels.

Cell Viability Assay Workflow

References

Application Notes and Protocols: Western Blot Analysis of ERα Degradation by AZ'6421

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor Alpha (ERα).[1][2][3] As a bifunctional molecule, this compound recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to ERα, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This mechanism of action offers a promising therapeutic strategy for ER-positive breast cancers. Western blotting is a fundamental technique to quantify the degradation of ERα in response to treatment with this compound. These application notes provide a detailed protocol for the analysis of this compound-mediated ERα degradation in cancer cell lines.

Signaling Pathway of this compound-Mediated ERα Degradation

This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex with ERα and the VHL E3 ligase, which facilitates the transfer of ubiquitin molecules to ERα. This polyubiquitination marks ERα for recognition and degradation by the 26S proteasome.

Caption: Mechanism of this compound-induced ERα degradation.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: MCF-7 or CAMA-1 (ER-positive breast cancer cell lines) are suitable for this assay.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in culture media to the desired final concentrations. A dose-response experiment could include concentrations ranging from 0.1 nM to 1000 nM.

-

For time-course experiments, a fixed concentration (e.g., 100 nM) can be used, and cells harvested at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

For mechanistic studies, cells can be pre-treated with a proteasome inhibitor like MG132 (10 µM for 1 hour) before adding this compound to confirm proteasome-dependent degradation.[4]

-

Protein Extraction

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (containing the protein extract) to a new tube.

-

Determine the protein concentration using a BCA protein assay kit.

Western Blotting

-

Sample Preparation: Mix an equal amount of protein (20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto a 4-20% Tris-glycine polyacrylamide gel and run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ERα (e.g., Cell Signaling Technology #8644 or Thermo Fisher Scientific MA1-310) overnight at 4°C with gentle agitation.[5][6] Use a loading control antibody such as anti-vinculin or anti-β-actin to normalize for protein loading.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the ERα band intensity to the corresponding loading control band intensity.

Experimental Workflow

Caption: Step-by-step western blot workflow.

Quantitative Data Summary

The following tables summarize the expected quantitative results from western blot analysis of ERα degradation by this compound in MCF-7 cells.

Table 1: Dose-Dependent Degradation of ERα by this compound

| This compound Concentration (nM) | Treatment Duration (hours) | ERα Protein Level (% of Vehicle Control) |

| 0 (Vehicle) | 24 | 100 |

| 0.1 | 24 | ~80 |

| 1 | 24 | ~40 |

| 10 | 24 | <20 |

| 100 | 24 | <20 |

| 1000 | 24 | <20 |

Data is representative and based on published findings where maximal degradation is achieved at concentrations of 10 nM and above.[7]

Table 2: Time-Dependent Degradation of ERα by this compound

| This compound Concentration (nM) | Treatment Duration (hours) | ERα Protein Half-life (hours) |

| 0 (Vehicle) | - | 2.9 ± 0.2 |

| 1000 | 0 | - |

| 1000 | 2 | ~1.5 |

| 1000 | 4 | ~0.8 |

| 1000 | 8 | <0.5 |

| 1000 | 24 | <0.5 |

Data is representative and based on published findings where 1 µM this compound reduced the half-life of ERα to 0.5 ± 0.9 hours.[7]

Table 3: Efficacy of this compound in Different ER+ Cell Lines

| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | ERα Protein Level (% of Vehicle Control) |

| MCF-7 | 100 | 48 | <20 |

| CAMA-1 | 100 | 48 | <20 |

| T-47D | 100 | 48 | <20 |

| ZR-75-1 | 100 | 48 | <20 |

Data is representative and based on published findings that this compound is an effective ERα degrader in multiple cell lines.[7]

Important Considerations

-

In Vitro vs. In Vivo Efficacy: It is important to note that while this compound is a potent degrader of ERα in vitro, its in vivo efficacy may be limited.[1] Studies have shown a disconnect between in vitro and in vivo results, which is attributed to the metabolic instability of the PROTAC linker, generating metabolites that can compete with the parent compound for ERα binding.[3]

-

Antibody Validation: Ensure the specificity of the ERα antibody. It is recommended to use a well-validated antibody and to include positive (e.g., MCF-7 cell lysate) and negative (e.g., ERα-negative cell line lysate) controls in the western blot experiment. The expected molecular weight of full-length ERα is approximately 66 kDa.[5][8][9]

-

Loading Controls: Accurate normalization to a loading control is critical for quantitative analysis. Vinculin or β-actin are commonly used loading controls.

-

Data Interpretation: The percentage of ERα degradation should be calculated relative to the vehicle-treated control. The IC50 or DC50 (concentration required for 50% degradation) can be determined from the dose-response curve.

These application notes and protocols provide a comprehensive guide for the western blot analysis of ERα degradation induced by this compound. Adherence to these guidelines will enable researchers to obtain reliable and reproducible data to evaluate the efficacy of this and other ERα-targeting PROTACs.

References

- 1. - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Estrogen Receptor alpha Monoclonal Antibody (33) (MA1-310) [thermofisher.com]

- 6. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 7. Metabolism-driven in vitro/in vivo disconnect of an oral ERɑ VHL-PROTAC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estradiol Rapidly Regulates Membrane Estrogen Receptor α Levels in Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Assessing AZ'6421 Target Gene Expression using qPCR

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ'6421 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers. By co-opting the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for ER-positive breast cancer. This document provides a detailed protocol for utilizing quantitative Polymerase Chain Reaction (qPCR) to assess the downstream effects of this compound on the expression of its target genes. This method is crucial for confirming the mechanism of action and evaluating the efficacy of this compound and similar ERα-degrading compounds in a preclinical setting.

Introduction

Estrogen Receptor alpha (ERα) is a ligand-activated transcription factor that, upon binding to estrogen, regulates the expression of a wide array of genes involved in cell proliferation, survival, and differentiation. In ER-positive breast cancer, aberrant ERα signaling drives tumor growth. This compound is a heterobifunctional molecule that simultaneously binds to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα[1][2][3]. This degradation of the receptor itself is a distinct mechanism from traditional antagonists or selective estrogen receptor modulators (SERMs).

The functional consequence of ERα degradation is the suppression of its transcriptional activity. Therefore, quantifying the mRNA levels of well-established ERα target genes is a robust method to determine the biological activity of this compound. Quantitative PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression, making it an ideal platform for this purpose[4][5][6]. This protocol outlines the necessary steps to treat ER-positive breast cancer cells (e.g., MCF-7) with this compound and subsequently analyze the expression of key ERα-regulated genes.

Signaling Pathway and Experimental Workflow

The signaling pathway affected by this compound involves the targeted degradation of ERα, which in turn prevents the transcription of its downstream target genes. The experimental workflow for assessing this effect via qPCR involves cell culture, treatment with this compound, RNA extraction, reverse transcription to cDNA, and finally, the qPCR reaction and data analysis.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Recommended Supplier | Catalog Number |

| MCF-7 cells | ATCC | HTB-22 |

| DMEM | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Trypsin-EDTA | Gibco | 25200056 |

| This compound | MedChemExpress | HY-136391 |

| DMSO | Sigma-Aldrich | D2650 |

| RNA Isolation Kit | QIAGEN | 74104 (RNeasy Mini Kit) |

| cDNA Synthesis Kit | Bio-Rad | 1708891 (iScript cDNA Synthesis Kit) |

| SYBR Green Master Mix | Bio-Rad | 1725271 (SsoAdvanced Universal SYBR Green Supermix) |

| qPCR Plates | Bio-Rad | HSP9601 |

| qPCR Plate Seals | Bio-Rad | MSB1001 |

| Nuclease-free water | Thermo Fisher Scientific | AM9937 |

Cell Culture and Treatment

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere overnight.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

-

Treat the cells with the prepared this compound dilutions or vehicle control. A 24-hour treatment period is a good starting point based on published data[2].

-

Perform each treatment in triplicate to ensure statistical power.

RNA Isolation

-

Following treatment, aspirate the culture medium and wash the cells once with PBS.

-

Lyse the cells directly in the well using the lysis buffer provided in the RNA isolation kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be between 1.8 and 2.1.

cDNA Synthesis

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

-

The reaction typically involves a mix of reverse transcriptase, dNTPs, and primers (a mix of oligo(dT)s and random primers is often recommended)[4].

-

Include a no-reverse transcriptase control (-RT) for each sample to check for genomic DNA contamination.

qPCR Primer Design and Validation

Selection of appropriate primers is critical for successful qPCR. Pre-validated commercial primers are recommended. Below are examples of target and housekeeping genes with their commercially available primer sequences.

| Gene | Function | Forward Primer (5'-3') | Reverse Primer (5'-3') | Commercial Source (Example) |

| Target Genes | ||||

| GREB1 | ERα co-activator | GTCGCCTTAGAAAGTGCTGTCAG | GCTTGGCTTTCATTTGGAACGCC | OriGene (HP200864) |

| TFF1 (pS2) | ERα target gene | Not provided | Not provided | Sino Biological (HP102313) |

| PGR | Progesterone Receptor | GTCGCCTTAGAAAGTGCTGTCAG | GCTTGGCTTTCATTTGGAACGCC | OriGene (HP200864) |

| MYC | Proto-oncogene | Not provided | Not provided | Sino Biological (HP101231) |

| Housekeeping Genes | ||||

| GAPDH | Glycolysis | Not provided | Not provided | Sino Biological (HP100003) |

| ACTB | Cytoskeleton | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | OriGene (HP204660)[7] |

qPCR Reaction Setup and Thermal Cycling

-

Prepare the qPCR reaction mix in a sterile, nuclease-free environment. A typical 20 µL reaction is as follows:

| Component | Volume |

| SYBR Green Master Mix (2x) | 10 µL |

| Forward Primer (10 µM) | 0.5 µL |

| Reverse Primer (10 µM) | 0.5 µL |

| cDNA (diluted) | 2 µL |

| Nuclease-free water | 7 µL |

-

Set up the following reactions on a 96-well qPCR plate:

-

No-Template Control (NTC): For each primer pair, include a reaction with water instead of cDNA to check for contamination.

-

-RT Control: For each sample, include a reaction with the no-reverse transcriptase control to check for genomic DNA contamination.

-

Samples: Run each sample in triplicate for each gene of interest and housekeeping gene.

-

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

Perform qPCR using a real-time PCR instrument with the following general thermal cycling conditions (optimization may be required):

| Step | Temperature | Time | Cycles |

| Polymerase Activation | 95°C | 2 minutes | 1 |

| Denaturation | 95°C | 15 seconds | 40 |

| Annealing/Extension | 60°C | 1 minute | |

| Melt Curve Analysis | 65°C to 95°C | Increment 0.5°C | 1 |

Data Analysis

-

Data Collection: The qPCR instrument software will record the fluorescence signal at each cycle, generating amplification plots.

-

Determination of Cq Values: The cycle quantification (Cq) value (also known as Ct value) is the cycle number at which the fluorescence signal crosses a predetermined threshold.

-

Relative Quantification (ΔΔCq Method):

-

Normalization to Housekeeping Gene (ΔCq): For each sample, calculate the difference between the Cq of the target gene and the Cq of the housekeeping gene. ΔCq = Cq(target gene) - Cq(housekeeping gene)

-